1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-2-6(9)7-5-11-3-4-12-8(11)10-7;;/h3-6H,2,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHNTMLBZDQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a) Cyclization of 2-Bromoacetophenones and 2-Aminothiazoles
- Reagents : Substituted 2-bromoacetophenones and 2-aminothiazole.
- Conditions : Reflux in acetone with 2N HCl for 6–8 h, followed by additional reflux for 1–2 h.
- Yield : Intermediate imidazo[2,1-b]thiazoles are obtained in ~70–85% yields.
b) Ethyl Bromopyruvate and Thiourea Route
- Reagents : Ethyl bromopyruvate and thiourea.
- Conditions : Reflux in ethanol for 4 h to form ethyl-2-aminothiazole-4-carboxylate, followed by cyclization with phenacyl bromides.
- Yield : Carboxylic acid intermediates (post-ester hydrolysis) are isolated in 65–80% yields.
Introduction of the Propan-1-Amine Chain
The propan-1-amine moiety is introduced via alkylation or condensation:
a) Alkylation with α-Bromomethyl Ketones
- Reagents : α-Bromomethyl ketones (e.g., 4-(chloromethyl)thiazol-2-amine).
- Conditions : Reflux in acetone with K₂CO₃ and KI for 4 h.
- Yield : Amine-coupled intermediates are synthesized in 75–90% yields.
b) Condensation with Aryl Hydrazides
- Reagents : Imidazo[2,1-b]thiazole carboxaldehydes and aryl hydrazides.
- Conditions : Catalytic glacial acetic acid in ethanol, 3–6 h reflux.
- Yield : Final hydrazone derivatives are obtained in 70–85% yields.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acid treatment:
- Reagents : Hydrochloric acid (HCl).
- Conditions : Stirring in ethanol or dichloromethane at 0–5°C, followed by precipitation.
- Purity : Salt forms achieve >95% purity (HPLC).
Optimization Strategies
Industrial-scale synthesis employs automated reactors and continuous flow systems to enhance reproducibility. Key optimizations include:
Analytical Validation
Critical quality control steps include:
- 1H/13C NMR : Confirms core structure and amine chain integration.
- HPLC/MS : Verifies molecular weight (m/z ≈ 212.12 for free base) and purity.
- Elemental Analysis : Validates Cl⁻ content in the dihydrochloride form.
Chemical Reactions Analysis
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride has been explored for its potential as an anticancer agent. The imidazo[2,1-b]thiazole moiety is a common feature in molecules with bioactive properties, making it a candidate for cancer treatment research. Additionally, this compound may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[2,1-b]thiazole derivatives.
Medicine: As a potential therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with targets involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives
Physicochemical Properties
Biological Activity
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride is a synthetic compound recognized for its potential biological activities, particularly in the fields of oncology and infectious diseases. The imidazo[2,1-b]thiazole moiety is noted for its diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused imidazo[2,1-b]thiazole ring system and a propan-1-amine group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate pathways related to cell proliferation and apoptosis by binding to various proteins or enzymes, although the precise mechanisms are still under investigation .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The imidazo[2,1-b]thiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives similar to 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine have demonstrated significant inhibitory effects on cell growth in vitro, particularly against leukemia and solid tumor cell lines.
Case Study: Antitumor Activity
A study evaluated the activity of imidazo[2,1-b]thiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine | A549 (lung cancer) | 5.4 |
| 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine | MCF7 (breast cancer) | 4.8 |
| 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine | HeLa (cervical cancer) | 3.9 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Research has shown that imidazo[2,1-b]thiazole derivatives possess significant antibacterial and antiviral activities.
Antituberculosis Activity
A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antitubercular activity using the Microplate Alamar Blue Assay. The results indicated that specific derivatives displayed promising activity against Mycobacterium tuberculosis.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5a | Antitubercular | 0.5 |
| 6d | Antiviral (Coxsackie B4) | 0.3 |
| 5d | Antiviral (Feline corona virus) | 0.7 |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds containing similar structural motifs.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | Anticancer | Moderate activity |
| 6-Phenyl-imidazo[2,1-b]thiazole | Antimicrobial | Significant antibacterial |
| Levamisole | Antiparasitic | Broad-spectrum activity |
Q & A
Q. What are the established synthetic routes for 1-(imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride, and how do reaction conditions influence yield?
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirms the imidazo[2,1-b]thiazole core and propan-1-amine chain.
- IR Spectroscopy : Identifies NH stretches (≈3200 cm⁻¹) and C-Cl bonds (≈600 cm⁻¹) in the dihydrochloride form.
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z ≈ 212.12 g/mol for the free base) .
- Melting Point Analysis : Open capillary methods ensure consistency with literature values .
Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and what assays are used to evaluate them?
Methodological Answer: Imidazo[2,1-b]thiazoles exhibit anticancer (via apoptosis assays), antimicrobial (disk diffusion/MIC tests), and anti-inflammatory (COX-2 inhibition) activities. For example:
- Anticancer : MTT assays on HeLa cells (IC₅₀ values reported in µM ranges) .
- Antimicrobial : Zone-of-inhibition studies against S. aureus and E. coli .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve enantiomeric impurities?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can induce stereoselectivity. Post-synthesis, enantiomeric excess is determined via:
Q. How do structural modifications (e.g., substituent position) alter bioactivity, and how is SAR analyzed?
Methodological Answer:
- Substituent Effects : Electron-rich groups (e.g., -OCH₃) at the 6-position enhance anticancer activity by improving membrane permeability. Halogen substituents (e.g., -Cl) increase antimicrobial potency .
- SAR Workflow :
Library Synthesis : Introduce substituents via Friedel-Crafts or Suzuki coupling.
In Vitro Screening : Dose-response curves across cell lines.
Computational Modeling : Docking studies to identify target binding (e.g., kinase domains) .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
Q. What environmentally sustainable methods are available for synthesizing this compound?
Methodological Answer:
- Solvent-Free Synthesis : Eaton's reagent minimizes waste (no solvent required) .
- Catalytic Recycling : Recover Pd/C or Cu catalysts via filtration.
- Green Metrics : Calculate E-factors (kg waste/kg product) to benchmark improvements .
Data Contradiction Analysis
Q. Why do some studies report lower yields for electron-withdrawing substituents in Friedel-Crafts reactions?
Methodological Answer: Electron-withdrawing groups deactivate the electrophilic carbonyl, slowing nucleophilic attack. This is addressed by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
